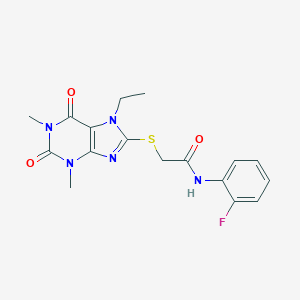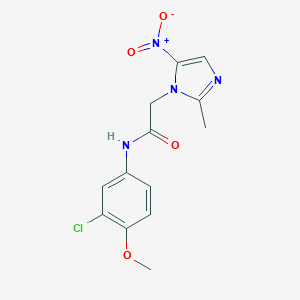![molecular formula C22H23FN2S B326953 1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326953.png)
1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and an indole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core in the presence of a base.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through a nucleophilic substitution reaction, where a piperidinyl halide reacts with the intermediate compound.
Formation of the Carbonothioyl Group: The carbonothioyl group can be introduced through a reaction with carbon disulfide and a suitable base, followed by alkylation with a methyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides, amines, and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding acids or alcohols.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE can be compared with other similar compounds, such as:
1-(4-fluorobenzyl)-4-methylpiperazine: This compound shares the fluorobenzyl group but has a different core structure, leading to distinct chemical and biological properties.
1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: This compound also contains a fluorobenzyl group but differs in the piperazine moiety, resulting in different interactions with biological targets.
methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate: This compound has a similar piperidinyl group but differs in the ester functional group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23FN2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C22H23FN2S/c1-16-10-12-24(13-11-16)22(26)20-15-25(21-5-3-2-4-19(20)21)14-17-6-8-18(23)9-7-17/h2-9,15-16H,10-14H2,1H3 |
InChI Key |
NTVKOBZDEJQFON-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326870.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B326871.png)
![isobutyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B326872.png)
![2-{7-ethyl-3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B326874.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B326878.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B326879.png)
![4-{[(2-Phenyl-1,3-benzoxazol-6-yl)amino]carbonyl}phenyl acetate](/img/structure/B326881.png)
![11-benzyl-5-(2,4-dichlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B326882.png)
![ethyl 4-({[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B326884.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B326885.png)

![methyl 4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzoate](/img/structure/B326889.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B326893.png)
